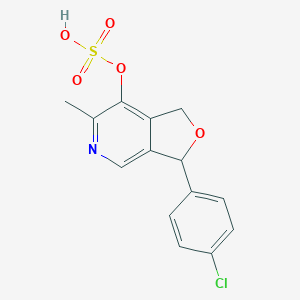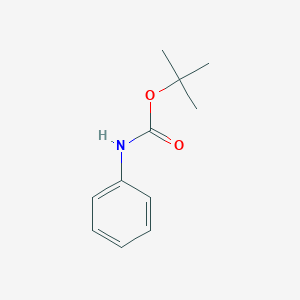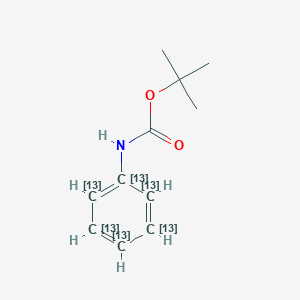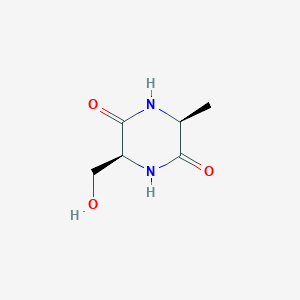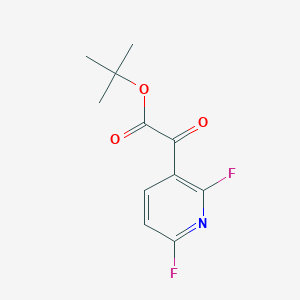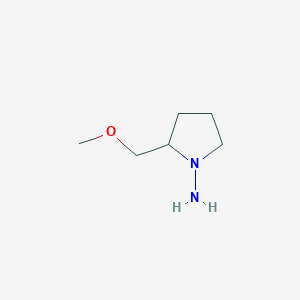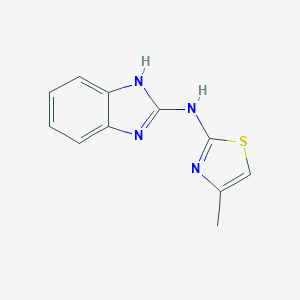
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine, commonly known as BMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
BMTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMTA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMTA has also been shown to possess antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
In biochemistry, BMTA has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. BMTA has also been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of enzyme inhibitors.
In material science, BMTA has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and coordination polymers.
Mécanisme D'action
The mechanism of action of BMTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BMTA has also been found to interact with metal ions, which may contribute to its antimicrobial and fluorescent properties.
Effets Biochimiques Et Physiologiques
BMTA has been found to exhibit cytotoxicity against cancer cells, antimicrobial activity against bacterial strains, and inhibition of certain enzymes. BMTA has also been shown to induce apoptosis in cancer cells and interact with metal ions. However, the exact biochemical and physiological effects of BMTA are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMTA is its ease of synthesis, which makes it readily available for use in lab experiments. BMTA also exhibits potent anticancer and antimicrobial activity, making it a valuable tool for researchers studying these fields. However, one limitation of BMTA is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving BMTA. One area of interest is the development of BMTA-based materials for use in catalysis and sensing applications. Another potential direction is the development of BMTA-based enzyme inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of BMTA.
Méthodes De Synthèse
BMTA can be synthesized using a simple and efficient method involving the reaction of 2-aminobenzimidazole with 2-bromo-4-methylthiazole in the presence of a palladium catalyst. This reaction results in the formation of BMTA as a yellow crystalline solid with a high yield.
Propriétés
Numéro CAS |
131185-01-8 |
|---|---|
Nom du produit |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
Formule moléculaire |
C11H10N4S |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-6-16-11(12-7)15-10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H2,12,13,14,15) |
Clé InChI |
XVLVNBRVOHODDC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
Synonymes |
2-(2'-benzimidazolyl)amino-4-methylthiazole Bay P 1455 Bay P-1455 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



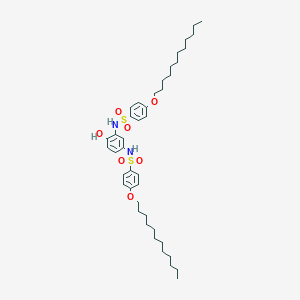
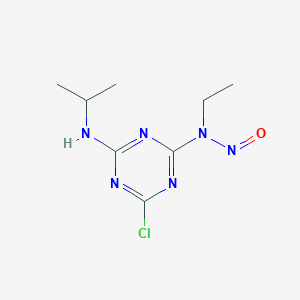




![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
